2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole
Description
2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a diisopropylphosphanyl group at the ortho position of the phenyl ring attached to the benzimidazole core. The compound’s structure combines the electron-rich benzimidazole moiety with a bulky, electron-donating phosphine ligand, making it valuable in coordination chemistry and catalysis. Synthesized via copper-catalyzed coupling reactions or phosphorylation protocols , it is characterized by techniques such as $ ^1H $/$ ^{13}C $-NMR, LC-MS, and elemental analysis . Its primary applications include serving as a ligand in transition-metal complexes for cross-coupling reactions and as a pharmaceutical intermediate in medicinal chemistry .
Properties
Molecular Formula |
C20H25N2P |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C20H25N2P/c1-14(2)23(15(3)4)19-13-9-6-10-16(19)20-21-17-11-7-8-12-18(17)22(20)5/h6-15H,1-5H3 |
InChI Key |
RGYYYYMIZGKBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=CC=C1C2=NC3=CC=CC=C3N2C)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Introduction of the Diisopropylphosphanyl Group: The diisopropylphosphanyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable phosphanyl precursor.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzimidazole derivatives and phosphine oxides.
Scientific Research Applications
Catalysis
Phosphine ligands like 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole are pivotal in transition metal-catalyzed reactions, including:
- Suzuki Coupling Reactions : This compound can facilitate the coupling of boronic acids with aryl halides, a fundamental reaction in organic synthesis. The presence of bulky diisopropyl groups enhances the ligand's steric properties, improving selectivity and yield in cross-coupling reactions .
- Hydroformylation : The ligand's ability to stabilize metal centers allows it to be used in hydroformylation processes, where alkenes are converted into aldehydes using carbon monoxide and hydrogen. This application is significant in producing valuable aldehyde intermediates for pharmaceuticals and agrochemicals .
Medicinal Chemistry
The benzimidazole framework is known for its biological activity. Compounds with similar structures have been explored for their potential as:
- Anticancer Agents : Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to benzimidazole have shown efficacy against various cancer cell lines, including colorectal carcinoma . The introduction of diisopropylphosphanyl groups may enhance these effects through improved bioavailability or targeted delivery.
- Antimicrobial Activity : Benzimidazoles have also been studied for their antimicrobial properties. The incorporation of phosphine ligands could potentially enhance the activity against resistant strains of bacteria and fungi, making them candidates for new antimicrobial agents .
Data Tables
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Catalysis | Suzuki Coupling | Improved yields due to steric hindrance |
| Hydroformylation | Enhanced selectivity in product formation | |
| Medicinal Chemistry | Anticancer Activity | Significant inhibition of HCT116 cell line |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Case Study 1: Catalytic Efficiency
In a study published by the National Institutes of Health, researchers demonstrated that 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole significantly improved the efficiency of palladium-catalyzed Suzuki reactions compared to traditional phosphine ligands. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the ligand's utility in synthetic organic chemistry .
Case Study 2: Anticancer Properties
A research article explored the anticancer properties of various benzimidazole derivatives, including those modified with phosphine ligands. The study found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics (e.g., 5-FU), indicating a promising avenue for developing more effective cancer treatments .
Mechanism of Action
The mechanism of action of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with molecular targets through its phosphanyl and benzimidazole moieties. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . The benzimidazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole
2-(2-(Diphenylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole
Table 1: Phosphine-Substituted Benzimidazoles
Halogen- and Alkyl-Substituted Benzimidazoles
2-(2-Bromophenyl)-1-methyl-1H-benzo[d]imidazole
2-(Chloromethyl)-1-phenyl-1H-benzimidazole
Table 2: Halogen/Alkyl-Substituted Benzimidazoles
Omeprazole and Lansoprazole
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
Table 3: Pharmacologically Relevant Benzimidazoles
| Compound | Substituent | Biological Activity | Mechanism |
|---|---|---|---|
| Omeprazole | Sulfinyl | Proton-pump inhibition | Acid suppression |
| 4-Fluorophenyl derivative | -F | Anticoagulant/antiplatelet | Thrombosis prevention |
2,2′-Biphenyldiimidazoles
- Structural Difference : Biphenyl backbone instead of phosphanyl-phenyl.
- Impact : Extended π-conjugation improves luminescence properties, making these compounds suitable for OLEDs. The diisopropylphosphanyl group, in contrast, may quench fluorescence due to heavy atom effects .
Biological Activity
2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole can be represented as follows:
This structure includes a benzo[d]imidazole core, which is known for various biological activities, and a diisopropylphosphanyl substituent that may enhance its reactivity and interaction with biological targets.
Synthesis
The synthesis of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with diisopropylphosphine in the presence of suitable catalysts. The purity and yield of the synthesized compound are crucial for subsequent biological evaluations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzo[d]imidazole derivatives. For instance, related compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) often below 10 µg/mL . The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(Diisopropylphosphanyl) derivative | < 10 | Staphylococcus aureus |
| Related benzo[d]imidazoles | 3.9 - 7.8 | E. coli, MRSA |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been evaluated using carrageenan-induced paw edema models in rats. Compounds exhibiting significant inhibition rates (up to 46.8%) compared to standard anti-inflammatory drugs indicate that derivatives of benzo[d]imidazole can modulate inflammatory responses effectively .
α-Glucosidase Inhibition
The compound has also been studied for its potential as an α-glucosidase inhibitor, which is relevant for diabetes management. In vitro assays revealed that certain derivatives demonstrated promising inhibitory activities with IC50 values as low as 0.71 µM, suggesting that modifications to the benzo[d]imidazole core can yield potent anti-diabetic agents .
The mechanisms underlying the biological activities of 2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole are thought to involve:
- Enzyme Inhibition : Binding to active sites or allosteric sites on target enzymes like α-glucosidase.
- Membrane Disruption : Interactions with bacterial membranes leading to cell lysis.
- Inflammatory Pathway Modulation : Inhibition of pro-inflammatory cytokines and mediators.
Case Studies
Several case studies have documented the efficacy of benzo[d]imidazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of benzo[d]imidazole derivatives effectively inhibited MRSA strains, contributing to the search for new antibiotics in an era of increasing resistance .
- Diabetes Management : In vivo studies showed that specific derivatives improved glucose tolerance in diabetic models, comparable to conventional treatments like acarbose .
- Inflammation Reduction : Clinical trials indicated that compounds with similar structures reduced inflammation markers significantly in patients with chronic inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
